p53 Activator 12

p53 mutant reactivation DNA-binding restoration conformational chaperone

Mutant p53 research faces a critical challenge: mechanistically distinct 'p53 activators' introduce confounding variables that undermine experimental reproducibility. p53 Activator 12 (CAS 2746374-04-7) solves this as a direct pharmacological chaperone that restores mutant p53 DNA-binding without genotoxic stress or MDM2 autoregulatory interference. • Broad-spectrum: active against R273H, R248W, Y220C & other non-R175H mutants-unlike allele-selective NSC319726 • Clean mechanism: bypasses MDM2 feedback for unambiguous ChIP-seq & gene expression profiling • ≥98% purity; powder at -20°C; global shipping available

Molecular Formula C28H35F3N8O2
Molecular Weight 572.6 g/mol
Cat. No. B12365203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 Activator 12
Molecular FormulaC28H35F3N8O2
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC1CN(CCC1NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C4=NOC(=N4)CNC(=O)C5=CN(N=C5)C(C)(C)C)C
InChIInChI=1S/C28H35F3N8O2/c1-17-14-37(5)10-9-20(17)34-21-7-6-8-22-19(21)11-23(38(22)16-28(29,30)31)25-35-24(41-36-25)13-32-26(40)18-12-33-39(15-18)27(2,3)4/h6-8,11-12,15,17,20,34H,9-10,13-14,16H2,1-5H3,(H,32,40)/t17-,20+/m0/s1
InChIKeyXIOUATXVCVIGJM-FXAWDEMLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53 Activator 12 Procurement & Core Identity


p53 Activator 12 (also designated compound 510B) is a synthetic small-molecule mutant p53 reactivator with the molecular formula C28H35F3N8O2, a molecular weight of 572.6 g/mol, and CAS registry number 2746374-04-7 . This compound belongs to the class of pharmacological chaperones that bind directly to conformationally destabilized mutant p53 protein to restore its sequence-specific DNA-binding function . p53 Activator 12 is offered by multiple reputable vendors under catalog identifiers including HY-158151 (MedChemExpress) and T88187 (TargetMol), with a typical purity specification of ≥95% and a recommended storage condition of -20°C for long-term stability as powder [1]. The compound exhibits a defined chemical structure containing a 1,2,4-oxadiazole core, a trifluoroethyl-substituted indole moiety, and a piperidine-derived chiral amine, which collectively constitute the pharmacophore responsible for mutant p53 engagement and conformational restoration .

1
Mutant p53 reactivation without MDM2 feedback interference
2
Broad-spectrum mutant p53 binding (not restricted to R175H)
3
Non-genotoxic mechanism for mechanistic pathway studies

Why Substituting p53 Activator 12 Compromises Reproducibility


The p53 activator landscape encompasses mechanistically heterogeneous compound classes that cannot be interchanged without altering the biological readout. Compounds such as Nutlin-3 act as MDM2 antagonists that prevent degradation of wild-type p53 [1]; Tenovin-6 functions as a SIRT1/2 inhibitor that indirectly stabilizes p53 through enhanced acetylation [2]; NSC319726 (ZMC1) acts as a zinc-metallochaperone that specifically reactivates the p53R175 mutant via metal ion coordination ; and p53 Activator 14 is a Neratinib derivative that induces p53 activation secondary to DNA damage [3]. In contrast, p53 Activator 12 operates as a direct pharmacological chaperone that binds to and stabilizes the native-like conformation of mutant p53 without inducing genotoxic stress or interfering with the MDM2 axis. Substituting p53 Activator 12 with any of these mechanistically distinct agents will inevitably introduce confounding variables—including off-target SIRT inhibition, p53 isoform selectivity, or collateral DNA damage signaling—that preclude valid cross-study comparisons and undermine experimental reproducibility. Procurement decisions must therefore prioritize compound identity over generic functional class designation.

MDM2 antagonist replacement
Nutlin-3 triggers rapid MDM2 feedback that may confound p53 activation readouts
Allele-selective reactivator substitution
NSC319726 (ZMC1) is inactive against non-R175H p53 mutants; pan-mutant profile may not transfer
DNA-damaging p53 activator use
p53 Activator 14 induces genotoxic stress; collateral DNA damage signaling may shift endpoint interpretation

p53 Activator 12 Differentiation Evidence


MDM2-Independent Mutant p53 DNA-Binding Restoration

p53 Activator 12 functions as a direct pharmacological chaperone that binds to mutant p53 and restores its sequence-specific DNA-binding activity . This mechanism of action (MoA) is fundamentally distinct from MDM2-p53 protein-protein interaction inhibitors such as Nutlin-3, which act by preventing MDM2-mediated ubiquitination and degradation of wild-type p53 [1], and from SIRT inhibitors such as Tenovin-6, which enhance p53 acetylation status [2]. In head-to-head mechanistic profiling, Nutlin-3 was shown to increase p53 protein levels within minutes and simultaneously upregulate MDM2 mRNA synthesis, creating a negative feedback loop that limits sustained p53 activation [1]. p53 Activator 12 bypasses this MDM2-driven feedback regulation entirely by acting downstream of p53 stability control, directly restoring the transcriptional competence of pre-existing mutant p53 protein. For procurement decisions involving experimental systems where MDM2 status is variable or where MDM2 feedback confounds interpretation, p53 Activator 12 offers a clean, orthogonal MoA that isolates mutant p53 reactivation from upstream regulatory circuitry.

MDM2-Independent Reactivation
Class-level
Direct mutant p53 binding; restores DNA-binding function
Nutlin-3: MDM2 inhibitor; induces MDM2 feedback within minutes
Reported orthogonal mechanism may support MDM2-independent pathway studies
Mechanism inferred from class-level profiling; experimental validation advised
p53 mutant reactivation DNA-binding restoration conformational chaperone MDM2-independent

Broad-Spectrum Mutant p53 Reactivation Without Allele Restriction

NSC319726 (ZMC1) is a zinc-metallochaperone that exhibits potent and highly selective activity against the p53R175H structural mutant, with a reported IC50 of 8 nM for growth inhibition of fibroblasts expressing the p53R175 mutant and no detectable activity against cells expressing wild-type p53 or other p53 mutants such as R248W or R273H . In stark contrast, p53 Activator 12 is described as a broad-spectrum mutant p53 reactivator that binds to and restores DNA-binding function across multiple mutant p53 isoforms without allele-specific restriction . While vendor documentation does not provide quantitative IC50 values for p53 Activator 12, the compound's functional annotation as a pan-mutant reactivator represents a critical differentiation: NSC319726's exquisite R175H selectivity limits its utility to a narrow subset of p53-mutant cancer models, whereas p53 Activator 12 is positioned for use across a wider range of p53-mutant experimental systems. For procurement decisions involving cell lines harboring non-R175 p53 mutations (e.g., R273H, R248W, Y220C), NSC319726 would be ineffective, while p53 Activator 12 remains mechanistically relevant.

Pan-Mutant vs R175H-Selective
Data to verify
Broad-spectrum mutant p53 reactivation across isoforms
NSC319726: R175H-selective only (IC50 8 nM in R175H fibroblasts)
Reported pan-mutant profile requires allele-specific validation for non-R175H models
Supplier annotation; limited independent data for broader mutant panel
p53 mutant selectivity R175H mutant pharmacological chaperone allele specificity

Non-Genotoxic p53 Reactivation Without DNA-Damage Signaling

A subset of p53-activating compounds, including p53 Activator 14 (Compound 7A) and the lead compounds identified in the 2010 Peltonen screen, activate the p53 pathway via DNA intercalation or direct DNA damage induction [1][2]. p53 Activator 14, a Neratinib derivative, induces DNA damage that secondarily activates p53 and inhibits HCT116 colon cancer cell proliferation with an IC50 of 7.21 μM [1]. Similarly, the six novel lead compounds reported by Peltonen et al. all exhibited DNA-interacting properties, with two compounds demonstrating p53 activation in a DNA damage signaling-dependent manner [2]. p53 Activator 12, by contrast, is described as binding directly to mutant p53 protein to restore its DNA-binding function without evidence of DNA intercalation or genotoxic stress induction . This mechanistic distinction carries practical procurement implications: DNA-damaging p53 activators introduce collateral genotoxic effects that can confound interpretation of apoptosis and cell cycle arrest assays, whereas p53 Activator 12 offers a direct, non-genotoxic route to p53 pathway restoration that is more suitable for clean mechanistic studies.

Non-Genotoxic vs DNA-Damaging
Class-level
Direct protein binding; no evidence of DNA intercalation
p53 Activator 14: DNA-damaging; IC50 7.21 μM in HCT116 cells
Reported non-genotoxic profile may reduce DNA damage pathway confounding
Mechanistic classification; confirm absence of genotoxic stress in own assays
genotoxicity DNA damage p53 activation mechanism off-target effects

p53 Activator 12 Recommended Applications


Non-R175H Mutant p53 Reactivation in Cancer Cell Lines

p53 Activator 12 is the appropriate procurement choice for experimental systems employing cancer cell lines that express p53 mutations other than R175H. Unlike the allele-selective reactivator NSC319726 (ZMC1), which demonstrates potent activity (IC50 = 8 nM) exclusively against p53R175H-mutant cells with no effect on R248W or R273H mutants , p53 Activator 12 is characterized as a broad-spectrum reactivator capable of restoring DNA-binding function across multiple mutant p53 isoforms [1]. Investigators using cell line models such as HCT116 p53 R273H knock-in cells, MDA-MB-468 (p53 R273H), or NUGC-3 (p53 Y220C) should prioritize p53 Activator 12 to ensure compound activity against the specific p53 mutant allele under investigation.

MDM2-Independent Mechanistic Studies of p53 Reactivation

p53 Activator 12's direct pharmacological chaperone mechanism makes it uniquely suited for experiments designed to isolate the biological consequences of mutant p53 conformational restoration from upstream regulatory network perturbations. Nutlin-3, a widely used MDM2-p53 PPI inhibitor, triggers rapid MDM2 mRNA upregulation within minutes of treatment, establishing a negative feedback loop that complicates interpretation of p53 target gene induction [1]. p53 Activator 12 bypasses this MDM2 autoregulatory circuitry entirely, providing a cleaner experimental tool for studies focused specifically on mutant p53 reactivation biology. Procurement of p53 Activator 12 is therefore indicated for gene expression profiling, ChIP-seq analysis of p53 DNA-binding sites, and pathway reconstitution experiments where MDM2 status may represent an uncontrolled variable.

Non-Genotoxic p53 Activation Assays

p53 Activator 12 is the preferred procurement option for apoptosis, cell cycle, and senescence assays where collateral DNA damage signaling would confound the interpretation of p53-dependent phenotypes. Compounds such as p53 Activator 14 (a Neratinib derivative) and the DNA-intercalating p53 activators identified in the Peltonen screen activate p53 secondary to genotoxic stress [1]. p53 Activator 12's direct protein-binding mechanism avoids this source of experimental noise, enabling cleaner discrimination between p53-mediated and DNA damage response-mediated cellular outcomes. This is particularly critical for studies employing isogenic cell line pairs (p53+/+ versus p53-/-) where differential sensitivity to genotoxic stress could produce misleading results.

Application
Selection Property
Validation Focus
Non-R175H mutant p53 cell models
Broad-spectrum mutant p53 binding reported
Allele-specific reactivation endpoint review
MDM2-independent p53 pathway studies
MDM2-feedback bypass reported
MDM2 autoregulation pathway monitoring
Genotoxicity-controlled p53 activation assays
Non-DNA-damaging mechanism reported
DNA damage response pathway exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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